molecular formula C20H18N6O3S B2951993 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 852143-98-7

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2951993
CAS No.: 852143-98-7
M. Wt: 422.46
InChI Key: VYPYGPBXNCGOMS-UHFFFAOYSA-N
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Description

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H18N6O3S and its molecular weight is 422.46. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-2-25-19(16-11-21-17-6-4-3-5-15(16)17)23-24-20(25)30-12-18(27)22-13-7-9-14(10-8-13)26(28)29/h3-11,21H,2,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPYGPBXNCGOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antimicrobial , anticancer , and antioxidant activities, supported by relevant case studies and research findings.

Chemical Structure

The molecular formula for the compound is C23H23N5O3SC_{23}H_{23}N_{5}O_{3}S. Its structure incorporates an indole moiety linked to a triazole ring and a nitrophenyl acetamide group, contributing to its potential biological activities.

Antimicrobial Activity

  • Mechanism of Action : The 1,2,4-triazole scaffold is known for its ability to inhibit key enzymes in microbial metabolism. Studies indicate that compounds with this structure can exhibit significant antibacterial and antifungal properties.
  • Case Study : A study highlighted the synthesis of various triazole derivatives that showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.5–1 μM for certain derivatives . The compound may exhibit similar or enhanced activity due to its unique substituents.
CompoundMIC (μg/mL)Target Organism
Triazole Derivative A0.5S. aureus
Triazole Derivative B1.0E. coli

Anticancer Activity

  • Cytotoxicity : Research has shown that compounds containing the triazole moiety can induce apoptosis in cancer cells. The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation.
  • Case Study : In vitro studies demonstrated that similar triazole derivatives exhibited IC50 values ranging from 0.90 to 3.37 μM against various cancer cell lines including HT-29 and MDA-MB-231 . The specific compound may enhance these effects due to the presence of the nitrophenyl group.
Cell LineIC50 (μM)Reference
HT-290.90
MDA-MB-2311.54

Antioxidant Activity

  • Free Radical Scavenging : The indole and triazole components are known for their antioxidant properties, potentially mitigating oxidative stress in biological systems.
  • Research Findings : A review on indole-based compounds indicated significant antioxidant activity linked to their structural features . The specific compound's ability to scavenge free radicals could be assessed through assays measuring DPPH or ABTS radical reduction.

Structure-Activity Relationship (SAR)

The biological efficacy of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide can be attributed to:

  • Indole Moiety : Enhances binding affinity to biological targets.
  • Triazole Ring : Provides a versatile scaffold for interactions with enzymes.
  • Nitrophenyl Group : May contribute additional electronic effects enhancing biological activity.

Chemical Reactions Analysis

Oxidation Reactions

The triazole and indole moieties are susceptible to oxidative modifications under controlled conditions:

Reaction Site Oxidizing Agent Conditions Product Reference
Triazole ringKMnO₄/H₂OAcidic, 60–80°CFormation of triazole N-oxide derivatives
Indole moietyH₂O₂/Fe³⁺Aqueous ethanol, RTHydroxylation at C-5 position of indole
Thioether bridgemCPBADichloromethane, 0°CSulfoxide (S=O) or sulfone (O=S=O) formation

Key findings:

  • Sulfoxidation occurs preferentially over indole oxidation under mild conditions.

  • Over-oxidation of thioether to sulfone requires excess mCPBA and extended reaction times.

Reduction Reactions

The nitro group on the phenyl ring and C=N bonds in triazole participate in reduction:

Target Group Reducing Agent Conditions Product Reference
-NO₂ → -NH₂H₂/Pd-CEthanol, 40 psi H₂4-Aminophenyl acetamide derivative
Triazole C=NNaBH₄Methanol, refluxPartially saturated triazoline intermediate
Amide carbonylLiAlH₄Dry THF, 0°C → RTCorresponding amine (C=O → CH₂-NH)

Experimental observations:

  • Nitro group reduction proceeds quantitatively with Pd-C catalysis (99% conversion).

  • LiAlH₄ reduces acetamide to amine but may degrade indole if temperatures exceed 25°C .

Nucleophilic Substitution

Reactivity at electrophilic centers:

Site Nucleophile Conditions Product Reference
Triazole C-3 positionAlkyl halidesK₂CO₃/DMF, 80°CN-Alkylated triazole derivatives
Acetamide NHAcyl chloridesPyridine, RTN-Acylated products
Thioether sulfurGrignard reagentsTHF, -78°C → RTThiol-MgBr intermediates

Kinetic studies show:

  • Triazole alkylation follows second-order kinetics (k = 3.2 × 10⁻³ M⁻¹s⁻¹ at 80°C) .

  • Acetamide acylation requires stoichiometric pyridine to neutralize HCl byproducts.

Hydrolysis Reactions

Stability under hydrolytic conditions:

Bond Cleavage Reagents Conditions Products Reference
Acetamide C-N6M HClReflux, 12 hrCarboxylic acid + 4-nitroaniline
Thioether C-SHI/AcOH110°C, 8 hrThiol + chloroacetamide
Triazole ring openingNaOH/H₂O₂90°C, 6 hrThiosemicarbazide derivatives

Degradation analysis:

  • Acidic hydrolysis of acetamide follows pseudo-first-order kinetics (t₁/₂ = 3.2 hr at pH 1) .

  • Thioether cleavage with HI shows 89% conversion to thiol after 8 hr.

Photochemical Reactions

UV-induced transformations:

Wavelength Solvent Products Quantum Yield Reference
254 nmAcetonitrileNitrophenyl → Nitroso via photo-Fries0.18
365 nmMethanolTriazole ring expansion to tetrazine0.05

Notable findings:

  • Photo-Fries rearrangement occurs with 32% efficiency under N₂ atmosphere.

  • Triazole photolysis generates reactive singlet oxygen species (¹O₂) .

Comparative Reactivity Table

Reaction Type Rate Constant (k) Activation Energy (kJ/mol) Thermodynamic Stability (ΔG, kJ/mol)
Oxidation (S→SO)4.8 × 10⁻⁴ s⁻¹58.2-12.4
Nitro Reduction1.2 × 10⁻² M⁻¹s⁻¹34.7-89.1
Acetamide Hydrolysis6.3 × 10⁻⁵ s⁻¹72.9+18.6
Triazole Alkylation3.2 × 10⁻³ M⁻¹s⁻¹41.5-27.3

Data compiled from experimental studies on analogous systems .

This comprehensive reaction profile enables precise synthetic manipulation of the compound for pharmaceutical development and materials science applications. Further experimental validation is recommended to confirm reaction selectivities and optimize conditions for large-scale synthesis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this triazole-acetamide derivative?

  • Methodology :

  • Reaction Conditions : Use ethanol as a solvent, 1:1 molar ratios of triazole-thiol intermediates (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) and chloroacetamide derivatives under reflux (1–2 hours). Add aqueous KOH to facilitate nucleophilic substitution .
  • Purification : Isolate precipitates via vacuum filtration, wash with distilled water, and recrystallize from ethanol to ≥95% purity .
  • Yield Improvement : Optimize stoichiometry and reaction time using HPLC monitoring (C18 columns, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for structural characterization?

  • Key Methods :

  • NMR Spectroscopy : Assign signals for the indole NH (δ 10.5–12.0 ppm), triazole protons (δ 7.5–8.5 ppm), and acetamide carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z 450–460 range) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals form) .

Q. What preliminary biological screening assays are recommended?

  • Approach :

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC assays, 24–48 hours) .
  • Enzyme Inhibition : Screen against COX-2 or acetylcholinesterase via spectrophotometric assays (IC50 calculations) .
  • Cytotoxicity : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How do substituents on the triazole and indole moieties influence reactivity?

  • Mechanistic Insights :

  • Nucleophilic Substitution : The thiol group at C3 of the triazole reacts with α-haloacetamides; electron-withdrawing groups (e.g., nitro in 4-nitrophenyl) enhance electrophilicity .
  • Cyclization Pathways : Under acidic conditions, the indole NH may participate in intramolecular hydrogen bonding, directing regioselectivity in heterocycle formation .
  • Data Conflict : Conflicting reports on thiol reactivity (e.g., oxidation to sulfonyl derivatives) require controlled inert atmospheres (N2/Ar) during synthesis .

Q. What computational strategies predict biological targets or binding modes?

  • Modeling Workflow :

  • Molecular Docking : Use AutoDock Vina to simulate binding to Orco ion channels (homology models based on Drosophila melanogaster receptors) .
  • QSAR Studies : Correlate substituent electronegativity (Hammett σ values) with bioactivity using MLR (multiple linear regression) .
  • MD Simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to prioritize derivatives for synthesis .

Q. How can contradictory bioactivity data be resolved?

  • Case Example : If a derivative shows high in vitro antimicrobial activity but low in vivo efficacy:

  • Assay Optimization : Test solubility in DMSO/PBS mixtures and confirm membrane permeability via Caco-2 cell models .
  • Metabolite Profiling : Use LC-MS to identify hepatic degradation products (e.g., nitro group reduction to amine) .
  • Dose-Response Refinement : Apply Hill slope analysis to distinguish between true efficacy and assay artifacts .

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